molecular formula C15H15Br B13145253 1-Bromo-4-(2-phenylpropan-2-yl)benzene

1-Bromo-4-(2-phenylpropan-2-yl)benzene

Cat. No.: B13145253
M. Wt: 275.18 g/mol
InChI Key: PMFBBWGRARUNFV-UHFFFAOYSA-N
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Description

1-Bromo-4-(2-phenylpropan-2-yl)benzene is a brominated aromatic compound featuring a bulky 2-phenylpropan-2-yl (tert-butylphenyl) substituent. This structure confers unique steric and electronic properties, making it valuable in organic synthesis, particularly in cross-coupling reactions and as an intermediate for advanced materials.

Properties

IUPAC Name

1-bromo-4-(2-phenylpropan-2-yl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Br/c1-15(2,12-6-4-3-5-7-12)13-8-10-14(16)11-9-13/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFBBWGRARUNFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Br
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(2-phenylpropan-2-yl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 4-(2-phenylpropan-2-yl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction proceeds via the formation of a benzenonium intermediate, followed by the substitution of a hydrogen atom with a bromine atom .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(2-phenylpropan-2-yl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of the corresponding hydrocarbon.

Scientific Research Applications

1-Bromo-4-(2-phenylpropan-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(2-phenylpropan-2-yl)benzene involves its reactivity as an electrophile in substitution reactions. The bromine atom, being electron-withdrawing, activates the benzene ring towards nucleophilic attack. The compound can form intermediates such as benzenonium ions, which undergo further reactions to yield substituted products .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s reactivity and applications can be contextualized by comparing it to the following structurally related bromobenzenes:

Compound Name Molecular Formula Substituent Key Properties/Applications Reference
1-Bromo-4-(trans-4-propylcyclohexyl)benzene C₁₅H₂₁Br trans-4-propylcyclohexyl Liquid crystal intermediate; m.p. 47.9°C
1-Bromo-4-(difluoromethoxy)benzene C₇H₅BrF₂O difluoromethoxy (-OCHF₂) Suzuki/Heck reactions; ≥98% purity; vapor pressure 0.4 mmHg
1-Bromo-4-(2-ethylhexyl)benzene C₁₄H₂₁Br 2-ethylhexyl Surfactant/precursor synthesis via Grignard routes
1-Bromo-4-(3-thienyl)benzene C₁₀H₇BrS 3-thienyl Suzuki-Miyaura coupling; intermediate for heterocycles
1-Bromo-4-(tert-pentyl)benzene C₁₁H₁₅Br 2-methylbutan-2-yl (tert-pentyl) High steric bulk; used in arylations

Industrial and Market Considerations

  • Production Scalability : Grignard-based syntheses (e.g., 2-ethylhexyl derivative ) are cost-effective for bulk production, whereas tert-butylphenyl derivatives may require specialized catalysts (e.g., B(C₆F₅)₃ in ) .
  • Market Demand: The global market for brominated liquid crystal intermediates (e.g., C₁₅H₂₁Br) grew steadily from 2013–2018, driven by LCD technology .

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